molecular formula C22H22N4O2 B2485664 1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one CAS No. 1251585-74-6

1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one

Cat. No.: B2485664
CAS No.: 1251585-74-6
M. Wt: 374.444
InChI Key: KDWRFPLQAQYJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a 1,8-naphthyridine derivative characterized by a fused bicyclic aromatic core. Key structural features include:

  • A 7-methyl substituent on the naphthyridine ring, which may influence steric and electronic properties.
  • A 3-aminophenylacetophenone moiety at position 4, contributing aromatic interactions and ketone functionality.

Properties

IUPAC Name

1-[3-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14-8-9-18-20(25-17-7-5-6-16(12-17)15(2)27)19(13-23-21(18)24-14)22(28)26-10-3-4-11-26/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWRFPLQAQYJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)C)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the naphthyridine moiety. The final step involves the attachment of the ethanone group to the phenyl ring. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Naphthyridine derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown potential against various bacterial strains. Research indicates that derivatives of naphthyridine can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain naphthyridine derivatives are effective against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives

Compound NameBacterial StrainActivity
GemifloxacinStaphylococcus aureusEffective
Compound 11bE. coliHigh Activity
Compound 11eMultidrug-resistant Streptococcus pneumoniaeSuperior Activity

These findings suggest that the compound could be a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Properties

Recent studies have also focused on the anticancer potential of naphthyridine derivatives. The compound has been noted for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific signaling pathways involved in tumor growth .

Case Study: Anticancer Activity
In one study, a related naphthyridine derivative was shown to inhibit the proliferation of leukemia cells by interfering with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . This suggests that 1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one may exhibit similar properties.

Mechanistic Insights

The mechanism by which naphthyridine derivatives exert their antimicrobial and anticancer effects is an area of active research. These compounds often act by binding to specific enzymes or receptors within bacterial cells or cancer cells, thereby disrupting essential biological processes. For example, some studies indicate that these compounds can inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .

Structural Studies

Structural analysis using techniques such as X-ray crystallography has provided insights into the binding interactions between naphthyridine derivatives and their biological targets. Understanding these interactions at the molecular level is crucial for optimizing the efficacy and selectivity of these compounds in therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical comparisons between the target compound and structurally related 1,8-naphthyridine derivatives:

Compound Molecular Formula Substituents Molecular Weight logP/logD Key Functional Differences Biological/Synthetic Notes Reference
Target Compound Likely ~C24H24N4O2 7-Methyl, pyrrolidine-1-carbonyl, 3-aminophenylacetophenone ~422.5 (estimated) ~3.5 (est.) Unique acetophenone linkage; pyrrolidine amide Hypothesized enhanced binding due to ketone-pyrrolidine synergy N/A
1-(4-Chlorobenzyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one C20H18ClN3O2 4-Chlorobenzyl, pyrrolidine-1-carbonyl 367.84 Not reported Chlorobenzyl group increases lipophilicity; lacks acetophenone 56% synthesis yield; IR confirms amide (1692 cm⁻¹) and keto (1714 cm⁻¹) carbonyls
L968-0990 (HCl salt) C24H26N4O2·HCl 4-Methylpiperidine-1-carbonyl, 4-aminophenylacetophenone 438.96 3.556/3.555 Piperidine (6-membered) vs. pyrrolidine (5-membered); HCl salt enhances solubility Higher logP suggests similar lipophilicity; salt form improves bioavailability
7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one (2c) C21H21N3O2 Morpholinomethyl, phenyl 347.42 Not reported Morpholine introduces polar oxygen; lacks acetophenone Synthesized via POCl3-mediated reaction; IR/NMR confirmed structure
Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate C14H16N2O3 Methyl ester, ethyl group 268.29 Not reported Ester group enhances polarity; co-planar aromatic rings stabilize crystal packing Exhibits antibacterial activity; crystal structure shows hydrogen-bonded dimers

Structural and Functional Analysis

Core Modifications: Pyrrolidine vs. Piperidine: The target compound’s pyrrolidine-1-carbonyl group (5-membered ring) confers greater conformational rigidity than the 4-methylpiperidine analog (6-membered ring) in . This may influence binding pocket interactions in biological targets . Acetophenone vs. Chlorobenzyl: The target’s 3-aminophenylacetophenone group provides a ketone for hydrogen bonding, unlike the chlorobenzyl group in ’s compound, which prioritizes lipophilicity via the chloro substituent .

Physicochemical Properties: logP/logD: The target compound’s estimated logP (~3.5) aligns with L968-0990 (logP 3.556), suggesting comparable membrane permeability. Hydrogen-Bonding Capacity: The acetophenone ketone and pyrrolidine amide in the target compound increase hydrogen-bond acceptors (predicted 6–7) compared to morpholinomethyl derivatives (e.g., 2c in ), which may enhance target affinity .

Synthetic Considerations: The target compound’s synthesis likely parallels methods in and , involving POCl3-mediated cyclization or amide coupling.

Biological Activity

1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}

This structure features a naphthyridine core with a pyrrolidine moiety and an ethanone group, which are critical for its biological activity.

The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes involved in tumor progression. It has been identified as a potential inhibitor of CD73, an enzyme that plays a significant role in the adenosine signaling pathway, which is often upregulated in various cancers. By inhibiting CD73, the compound may reduce adenosine production in the tumor microenvironment, leading to enhanced anti-tumor immunity and reduced tumor growth .

Inhibition of CD73

Research has shown that compounds similar to this compound exhibit strong inhibitory activity against CD73. For instance, a study reported that certain purine derivatives demonstrated high potency as CD73 inhibitors, with IC50 values in the nanomolar range . This suggests that our compound may possess similar or enhanced inhibitory capabilities.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For example, it was observed that the compound significantly inhibited cell proliferation in BRCA-deficient cancer cells and enhanced the efficacy of existing chemotherapeutic agents like Temozolomide . Specifically, it exhibited a CC50 (concentration causing 50% cell death) of less than 0.26 nM against MDA-MB-436 cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on BRCA-deficient Cells : A study involving BRCA-deficient MDA-MB-436 cells showed that treatment with this compound led to significant DNA damage and apoptosis. The mechanism involved the accumulation of DNA double-strand breaks and impaired cell cycle progression .
  • Combination Therapy : Another case study examined the effects of combining this compound with Temozolomide in colorectal cancer models. The results indicated a synergistic effect, where the combination therapy led to enhanced cytotoxicity compared to either agent alone .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CD73 InhibitionStrong inhibition with IC50 < 0.31 nM
CytotoxicityCC50 < 0.26 nM in BRCA-deficient cells
Synergistic EffectsEnhanced cytotoxicity when combined with Temozolomide

Table 2: Comparative Analysis with Similar Compounds

Compound NameCD73 Inhibition (IC50)Cytotoxicity (CC50)Reference
This compound< 0.31 nM< 0.26 nM
Other Purine DerivativesVaries (0.5 - 10 nM)Varies

Q & A

Advanced Research Question

  • Target Identification : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays ().
  • ADMET Profiling : Use Caco-2 cells for permeability studies and cytochrome P450 inhibition assays ().
  • Patent Landscaping : Cross-reference structural analogs in and to avoid IP conflicts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.